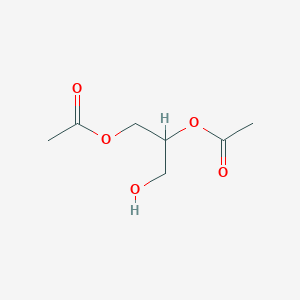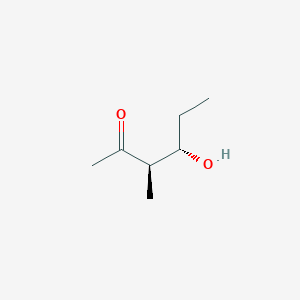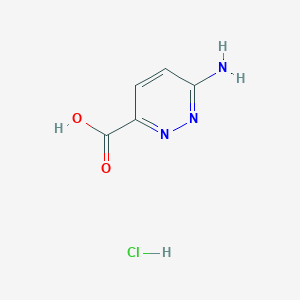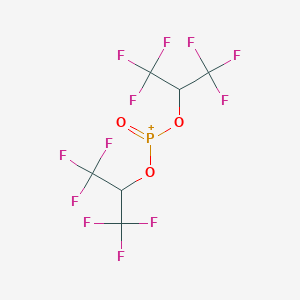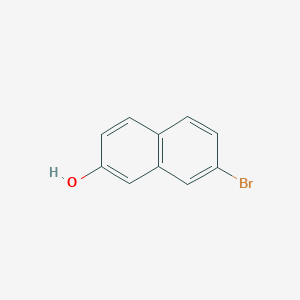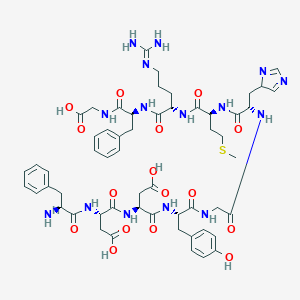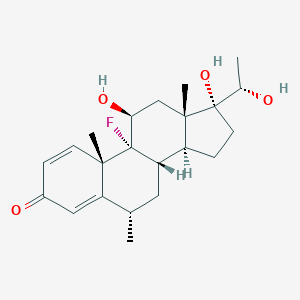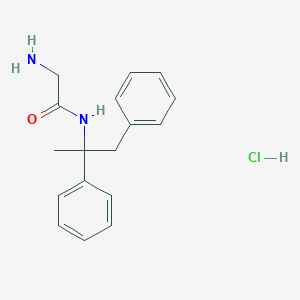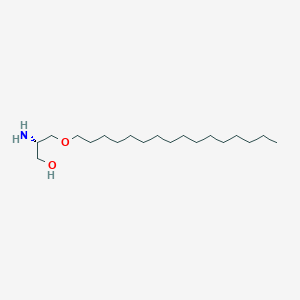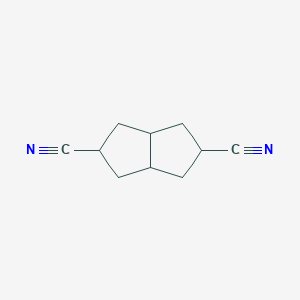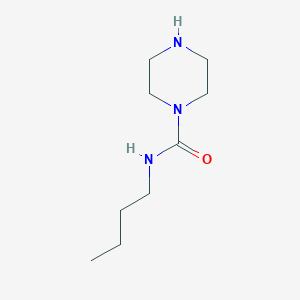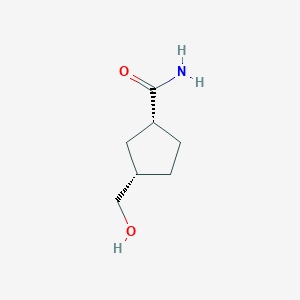
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI), also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a cyclic amide that is structurally similar to other compounds that have been shown to have various biological activities. In
Wirkmechanismus
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to act as a partial agonist for the GPR84 receptor, which is involved in immune response and inflammation. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has also been shown to inhibit the interaction between the protein NEMO and IKK, which is involved in the NF-κB signaling pathway. This inhibition leads to decreased inflammation and has potential therapeutic applications.
Biochemische Und Physiologische Effekte
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has also been shown to protect neurons from oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has several advantages for use in lab experiments, including its high purity and yield, as well as its well-characterized structure and mechanism of action. However, Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI).
Zukünftige Richtungen
There are several future directions for research on Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI), including the development of more potent and selective ligands for GPR84 and the investigation of Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI)'s potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) and its potential applications in drug discovery.
Synthesemethoden
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) can be synthesized through a multi-step process starting with the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. The oxime can then be reduced to cyclopentanone methylamine, which can be further reacted with formaldehyde to form Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI). The synthesis of Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been optimized to yield high purity and high yield, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been shown to have various scientific research applications, including as a ligand for G-protein-coupled receptors (GPCRs) and as an inhibitor of protein-protein interactions. Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) has been studied for its potential use in drug discovery, as it has been shown to have activity against various disease targets, including cancer, inflammation, and neurological disorders.
Eigenschaften
CAS-Nummer |
116940-85-3 |
|---|---|
Produktname |
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis-(9CI) |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c8-7(10)6-2-1-5(3-6)4-9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6+/m0/s1 |
InChI-Schlüssel |
DTJRIJIYNXZJHM-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@H](C[C@H]1CO)C(=O)N |
SMILES |
C1CC(CC1CO)C(=O)N |
Kanonische SMILES |
C1CC(CC1CO)C(=O)N |
Synonyme |
Cyclopentanecarboxamide, 3-(hydroxymethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



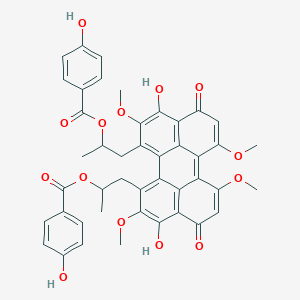

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
